Tozasertib mechanism of action in cancer cells
Tozasertib mechanism of action in cancer cells
An In-depth Technical Guide to the Mechanism of Action of Tozasertib in Cancer Cells
Introduction
Tozasertib, also known as VX-680 or MK-0457, is a potent, small-molecule, multi-kinase inhibitor that has been a subject of significant interest in oncology research.[1][2] Developed initially as a pan-Aurora kinase inhibitor, its therapeutic potential stems from its ability to disrupt fundamental processes of cell division, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] The Aurora kinase family (A, B, and C) are serine/threonine kinases that are crucial regulators of mitosis; their overexpression is frequently associated with tumorigenesis, making them attractive targets for cancer therapy.[5][6]
Beyond its primary targets, Tozasertib exhibits inhibitory activity against other clinically relevant kinases, including BCR-ABL and FLT3, broadening its spectrum of action, particularly in hematological malignancies.[1][7][8] This guide provides a detailed examination of Tozasertib's mechanism of action, supported by quantitative data, key experimental methodologies, and visual representations of the underlying molecular pathways and workflows.
Core Molecular Targets and Kinase Inhibition Profile
Tozasertib functions as an ATP-competitive inhibitor, binding to the catalytic domain of several key kinases.[9] Its primary targets are the Aurora kinases, but it also potently inhibits other kinases implicated in cancer pathogenesis.
Primary Targets: Aurora Kinases Tozasertib is a pan-Aurora kinase inhibitor, targeting all three family members that govern distinct stages of mitosis.[3][10]
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Aurora Kinase A (AurA): Essential for centrosome maturation, spindle formation, and entry into mitosis.[11]
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Aurora Kinase B (AurB): A key component of the chromosomal passenger complex, AurB regulates chromosome-microtubule attachments, the spindle assembly checkpoint, and cytokinesis.[6][11]
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Aurora Kinase C (AurC): Its function is similar to AurB, and it is primarily expressed in meiotic cells, but also found in some cancer types.
Secondary Kinase Targets Tozasertib also demonstrates significant activity against other tyrosine kinases, which contributes to its anti-cancer effects.[7][8]
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BCR-ABL: The fusion protein driving chronic myeloid leukemia (CML). Tozasertib is notably active against the T315I mutant of BCR-ABL, which confers resistance to imatinib.[7]
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FMS-like tyrosine kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[7]
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Receptor-Interacting Protein Kinase 1 (RIPK1): Tozasertib can independently inhibit RIPK1, a key regulator of necroptosis, a form of programmed cell death.[5][12]
Data Presentation: Kinase Inhibition Potency
The inhibitory activity of Tozasertib against its various targets has been quantified through in vitro assays. The data below is summarized from multiple cell-free and cellular studies.
| Target Kinase | Inhibition Constant (Ki/Kiapp) | 50% Inhibitory Concentration (IC50) | References |
| Aurora A | 0.6 nM | 0.6 nM | [7][9][10] |
| Aurora B | 18 nM | 18 nM | [9][10] |
| Aurora C | 4.6 - 5 nM | 4.6 nM | [9][10] |
| BCR-ABL | 30 nM | - | [7] |
| FLT3 | 30 nM | 30 nM | [7][9] |
| RIPK1 | - | 1.06 µM (Necroptosis) | [5] |
Note: IC50 and Ki values can vary based on the specific assay conditions.
Cellular Mechanism of Action
The inhibition of its target kinases by Tozasertib triggers a cascade of cellular events that collectively suppress tumor growth.
Disruption of Mitosis and Cell Cycle Progression
The primary anti-tumor effect of Tozasertib is mediated through the inhibition of Aurora kinases, leading to severe mitotic failure.[4][11]
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Inhibition of Histone H3 Phosphorylation: A hallmark of Aurora B inhibition is the suppression of phosphorylation on Serine 10 of Histone H3, a critical event for chromosome condensation and segregation.[6][7][11]
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G2/M Arrest: Cells treated with Tozasertib are unable to properly align chromosomes and complete mitosis, resulting in a robust arrest in the G2/M phase of the cell cycle.[6][13][14]
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Endoreduplication and Polyploidy: Following prolonged mitotic arrest, cells may exit mitosis without dividing (a process called mitotic slippage), leading to a state of endoreduplication where cells re-replicate their DNA without an intervening cell division. This results in polyploid cells with ≥4N DNA content.[7][13][15]
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Monopolar Spindles: Inhibition of Aurora A disrupts centrosome separation, leading to the formation of characteristic monopolar spindles, which prevents the establishment of a proper metaphase plate.[11]
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Downregulation of Mitotic Proteins: Tozasertib treatment has been shown to decrease the expression of key cell cycle regulators like cyclin B1 and cdc25c.[1][14]
Induction of Apoptosis
Prolonged mitotic arrest and the resulting genomic instability ultimately drive cancer cells into apoptosis.[7][14] Evidence for Tozasertib-induced apoptosis includes:
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Caspase Activation: Increased activity of executioner caspases, such as caspase-3, and subsequent cleavage of substrates like PARP (Poly ADP-ribose polymerase).[1]
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BAX Activation: Conformational activation of the pro-apoptotic protein BAX, a key step in the intrinsic apoptotic pathway.[6][15]
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p53 Upregulation: In some contexts, Tozasertib can upregulate the p53 tumor suppressor protein, which can contribute to the apoptotic response.[2][14]
Other Signaling Effects
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Inhibition of Necroptosis: By inhibiting RIPK1, Tozasertib can block TNF-alpha-induced necroptosis, a programmed inflammatory cell death pathway. This action is independent of its effects on Aurora kinases.[5][12]
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Anti-Tumor Immunity: In melanoma models, Tozasertib has been shown to activate anti-tumor immunity by reducing the population of immunosuppressive regulatory T cells (Tregs) in the tumor microenvironment, an effect linked to the MIF-CD74/CXCR4 signaling axis.[16]
Mechanisms of Resistance
As with many targeted therapies, cancer cells can develop resistance to Tozasertib.
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Metabolic Reprogramming: Sustained exposure can lead to the upregulation of pyruvate dehydrogenase kinases (PDKs), resulting in altered mitochondrial metabolism and reduced drug efficacy.[13]
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Drug Efflux: Tozasertib is a substrate for the ABCB1 (MDR1) drug efflux pump. Overexpression of ABCB1 can therefore reduce intracellular drug concentration and confer resistance.[6]
Key Experimental Protocols
The following are generalized protocols for key assays used to characterize the mechanism of action of Tozasertib.
In Vitro Kinase Inhibition Assay (Coupled Enzyme Assay)
This protocol measures kinase activity by coupling ATP consumption to the oxidation of NADH, which is monitored spectrophotometrically.[7]
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Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase (e.g., Aurora A), its specific substrate (e.g., a peptide substrate), ATP, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.
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Inhibitor Addition: Add varying concentrations of Tozasertib (or vehicle control) to the reaction wells.
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Initiation: Initiate the kinase reaction by adding the enzyme or ATP.
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Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis and thus kinase activity.
-
Data Analysis: Calculate the rate of reaction for each Tozasertib concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Cycle Analysis via Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle based on DNA content.[14][17][18]
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Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere. Treat the cells with the desired concentrations of Tozasertib or vehicle (DMSO) for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to model the resulting histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases. An increase in the G2/M and >4N populations is indicative of Tozasertib's effect.
Apoptosis Detection via Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14][19]
-
Cell Culture and Treatment: Culture and treat cells with Tozasertib as described for the cell cycle analysis.
-
Cell Harvest: Collect all cells (adherent and floating) and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately.
-
Data Analysis: Create a quadrant plot of Annexin V fluorescence versus PI fluorescence.
-
Viable Cells: Annexin V-negative and PI-negative.
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Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
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Conclusion
Tozasertib exhibits a multi-faceted mechanism of action centered on the potent inhibition of the Aurora kinase family. By disrupting the core machinery of mitosis, it induces G2/M cell cycle arrest, endoreduplication, and ultimately, apoptosis in cancer cells. Its activity against other oncogenic drivers like BCR-ABL and FLT3, coupled with its independent effects on necroptosis and the tumor immune microenvironment, underscore its potential as a versatile anti-cancer agent. Understanding these detailed mechanisms, the quantitative aspects of its target engagement, and the methodologies used for its evaluation is critical for its continued investigation and the development of next-generation mitotic inhibitors in oncology.
References
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- 11. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Reversing tozasertib resistance in glioma through inhibition of pyruvate dehydrogenase kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tozasertib activates anti-tumor immunity through decreasing regulatory T cells in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
